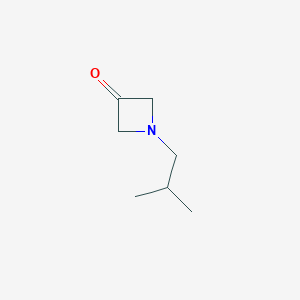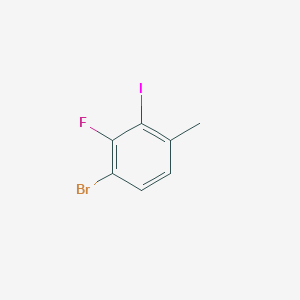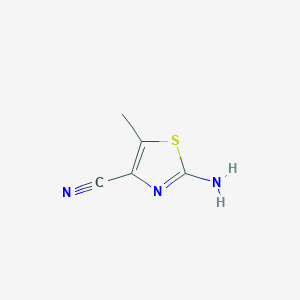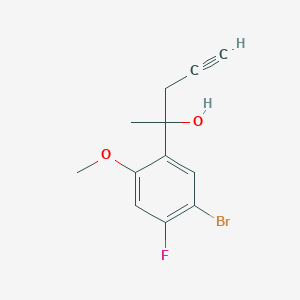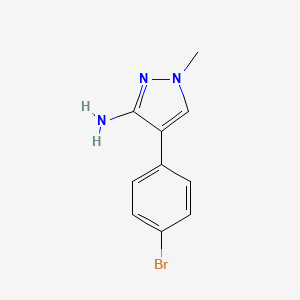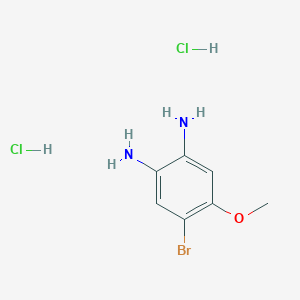![molecular formula C18H25BrFNO5S B15072940 1-Boc-4-[(2-bromo-6-fluorophenyl)[(methylsulfonyl)oxy]methyl]piperidine](/img/structure/B15072940.png)
1-Boc-4-[(2-bromo-6-fluorophenyl)[(methylsulfonyl)oxy]methyl]piperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Boc-4-[(2-bromo-6-fluorophenyl)[(methylsulfonyl)oxy]methyl]piperidine is a complex organic compound that features a piperidine ring substituted with a tert-butoxycarbonyl (Boc) protecting group, a bromo-fluorophenyl moiety, and a methylsulfonyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-Boc-4-[(2-bromo-6-fluorophenyl)[(methylsulfonyl)oxy]methyl]piperidine typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring is often synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Boc Protecting Group: The tert-butoxycarbonyl group is introduced to protect the nitrogen atom in the piperidine ring. This is usually achieved using di-tert-butyl dicarbonate in the presence of a base.
Attachment of the Bromo-Fluorophenyl Moiety: The bromo-fluorophenyl group is introduced via a nucleophilic substitution reaction, where the piperidine ring acts as a nucleophile.
Addition of the Methylsulfonyl Group: The methylsulfonyl group is typically added through a sulfonylation reaction using methylsulfonyl chloride in the presence of a base.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Boc-4-[(2-bromo-6-fluorophenyl)[(methylsulfonyl)oxy]methyl]piperidine can undergo various chemical reactions, including:
Substitution Reactions: The bromo and fluorine atoms on the phenyl ring can participate in nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The methylsulfonyl group can be oxidized or reduced under appropriate conditions.
Deprotection: The Boc protecting group can be removed under acidic conditions to yield the free amine.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydride or potassium carbonate in polar aprotic solvents.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Deprotection: Acidic conditions using trifluoroacetic acid or hydrochloric acid.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted phenyl derivatives.
Oxidation Products: Sulfone derivatives.
Reduction Products: Sulfide derivatives.
Deprotected Amine: The free amine form of the piperidine ring.
Wissenschaftliche Forschungsanwendungen
1-Boc-4-[(2-bromo-6-fluorophenyl)[(methylsulfonyl)oxy]methyl]piperidine has several applications in scientific research:
Medicinal Chemistry: Used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological pathways.
Chemical Biology: Employed in the study of enzyme inhibitors and receptor ligands.
Organic Synthesis: Serves as a building block for the construction of more complex molecules.
Material Science:
Wirkmechanismus
The mechanism of action of 1-Boc-4-[(2-bromo-6-fluorophenyl)[(methylsulfonyl)oxy]methyl]piperidine depends on its specific application. In medicinal chemistry, it may act as a ligand or inhibitor, interacting with specific molecular targets such as enzymes or receptors. The presence of the bromo-fluorophenyl moiety and the methylsulfonyl group can influence its binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
- 1-Boc-4-[(2-chloro-6-fluorophenyl)[(methylsulfonyl)oxy]methyl]piperidine
- 1-Boc-4-[(2-bromo-6-chlorophenyl)[(methylsulfonyl)oxy]methyl]piperidine
- 1-Boc-4-[(2-bromo-6-fluorophenyl)[(ethylsulfonyl)oxy]methyl]piperidine
Uniqueness: 1-Boc-4-[(2-bromo-6-fluorophenyl)[(methylsulfonyl)oxy]methyl]piperidine is unique due to the specific combination of substituents on the piperidine ring. The presence of both bromo and fluorine atoms on the phenyl ring, along with the methylsulfonyl group, provides distinct chemical properties that can be exploited in various synthetic and medicinal applications.
Eigenschaften
Molekularformel |
C18H25BrFNO5S |
|---|---|
Molekulargewicht |
466.4 g/mol |
IUPAC-Name |
tert-butyl 4-[(2-bromo-6-fluorophenyl)-methylsulfonyloxymethyl]piperidine-1-carboxylate |
InChI |
InChI=1S/C18H25BrFNO5S/c1-18(2,3)25-17(22)21-10-8-12(9-11-21)16(26-27(4,23)24)15-13(19)6-5-7-14(15)20/h5-7,12,16H,8-11H2,1-4H3 |
InChI-Schlüssel |
VLUQEQQSAOZQTN-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C(C2=C(C=CC=C2Br)F)OS(=O)(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


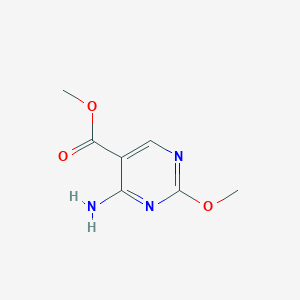
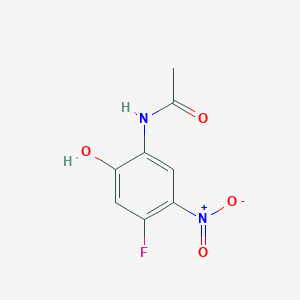

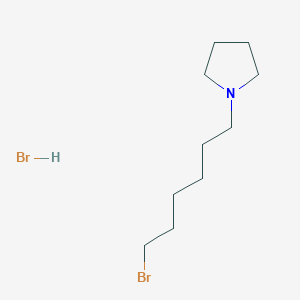
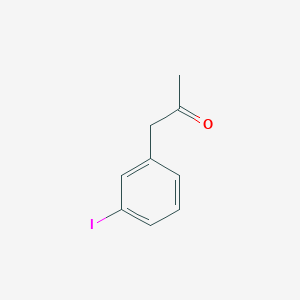
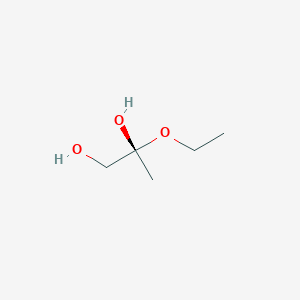
![Tert-butyl 2-[(2-methoxy-2-oxoethyl)carbamoyl]piperidine-1-carboxylate](/img/structure/B15072886.png)
